molecular formula C17H19NO2S B2909744 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1203374-32-6

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2909744
CAS No.: 1203374-32-6
M. Wt: 301.4
InChI Key: SLBZGVIASXQHFT-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a structurally unique acetamide derivative featuring a thiophene-substituted cyclopropane moiety and an o-tolyloxy (ortho-methylphenoxy) group. The compound combines a strained cyclopropane ring with a heteroaromatic thiophene system, which may confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-5-2-3-6-14(13)20-11-16(19)18-12-17(8-9-17)15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBZGVIASXQHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the o-tolyloxy group: This can be done through etherification reactions, using reagents like o-tolyl alcohol and appropriate activating agents.

    Formation of the acetamide moiety: This step typically involves amidation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene or cyclopropyl groups.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Phenoxy Acetamide Derivatives

The o-tolyloxy group in the target compound is structurally analogous to substituted phenoxy acetamides reported in and . For example:

  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () shares the o-tolyl and phenoxy motifs but replaces the cyclopropane-thiophene system with a 4-acetylphenoxy group.
  • Substituted phenoxy acetamides in (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) exhibit anti-inflammatory and analgesic activities, suggesting that the o-tolyloxy group in the target compound may contribute to similar pharmacological profiles .

Heterocyclic Acetamides

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a thiazole ring instead of thiophene. The dichlorophenyl and thiazolyl groups create a twisted molecular conformation (79.7° dihedral angle), stabilized by intermolecular N–H⋯N hydrogen bonds. In contrast, the target compound’s thiophene-cyclopropane system may adopt a distinct conformation due to ring strain and electronic effects .
  • Quinazolinone-thioacetamides () replace the acetamide oxygen with a sulfur atom.

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular packing:

Compound Melting Point (°C) Key Features
Target Compound Not reported Cyclopropane-thiophene, o-tolyloxy
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Not reported Acetylphenoxy, o-tolyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 Dichlorophenyl, thiazole
Quinazolinone-thioacetamide (Compound 5) 269.0 Thioacetamide, sulfamoylphenyl

The high melting point of the thiazole derivative (489–491°C) reflects strong intermolecular hydrogen bonding, whereas the target compound’s cyclopropane may reduce packing efficiency, lowering its melting point .

Pharmacological Potential

  • Anti-inflammatory/Analgesic Activity: Phenoxy acetamides () and thiazolidinone derivatives () exhibit these properties, implying the target compound could share similar mechanisms .
  • Antimicrobial Activity : Thioacetamides () and thiazole derivatives () show antimicrobial effects, which may extend to the thiophene-containing target .

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